

Application Note: Synthesis and Functionalization of -Acryloylpiperidine (API)

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Compound of Interest

Compound Name: 1-(Piperidin-1-yl)prop-2-en-1-one

CAS No.: 10043-37-5

Cat. No.: B1267642

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(Piperidin-1-yl)prop-2-en-1-one, or

-Acryloylpiperidine (API), is a tertiary amide monomer widely utilized in the development of thermo-responsive hydrogels and drug delivery systems.[1][2] It exhibits a Lower Critical Solution Temperature (LCST) in water (approx. 4–6 °C for homopolymers, tunable via copolymerization).[2]

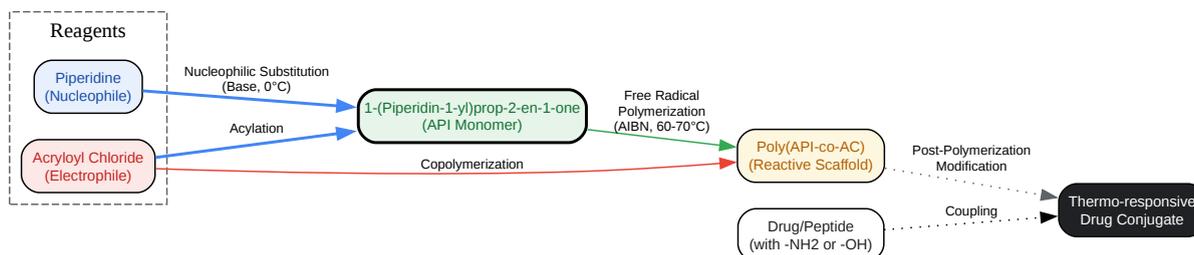
Acryloyl Chloride is a highly reactive acid chloride used as:

- The Precursor: To synthesize API via nucleophilic acyl substitution.[1][2]
- The Comonomer: To introduce reactive electrophilic sites ("warheads") into an API polymer backbone, allowing for post-polymerization conjugation of drugs or peptides.[2]

This guide details the protocols for both the synthesis of API (Protocol A) and the creation of reactive copolymers (Protocol B).

Chemical Pathway Visualization

The following diagram illustrates the dual relationship between these molecules: the synthesis of the monomer and its subsequent copolymerization.



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Figure 1: Synthetic pathways linking Acryloyl Chloride and Piperidine to API monomer synthesis and subsequent reactive copolymer formation.[1][2]

Protocol A: High-Purity Synthesis of API

Objective: Synthesis of **1-(Piperidin-1-yl)prop-2-en-1-one** from Acryloyl Chloride.[1][2]

Rationale: Acryloyl chloride is extremely sensitive to moisture.[1][2] The reaction must be controlled at low temperatures to prevent polymerization or hydrolysis.[2]

Reagents & Stoichiometry

Component	Role	Equiv.	MW (g/mol)	Density (g/mL)	Notes
Piperidine	Nucleophile	1.0	85.15	0.862	Pre-dry over KOH if necessary.[1][2]
Acryloyl Chloride	Electrophile	1.1	90.51	1.114	Toxic/Lachrymator. Handle in hood.[1][2]
Triethylamine (TEA)	HCl Scavenger	1.2	101.19	0.726	Can substitute with K_2CO_3 (heterogeneous).[2]
Dichloromethane (DCM)	Solvent	-	-	-	Anhydrous preferred.[1][2][4]
Hydroquinone	Inhibitor	0.01%	-	-	Prevents radical polymerization.[1][2]

Step-by-Step Methodology

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
- Solvation: Add Piperidine (8.5 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) to 150 mL of anhydrous DCM.
- Cooling: Submerge the flask in an ice/salt bath to reach $-5\text{ }^{\circ}\text{C}$ to $0\text{ }^{\circ}\text{C}$.

- Critical Insight: Acryloyl chloride reacts violently.^{[1][2]} Low temperature prevents the formation of Michael addition byproducts (where the amine attacks the alkene instead of the carbonyl).^[2]
- Addition: Dissolve Acryloyl Chloride (10.0 g, 110 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes.
 - Observation: White precipitate (TEA^{[1][2]}·HCl) will form immediately.^[2] Ensure vigorous stirring.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
- Quenching & Workup:
 - Filter off the solid TEA·HCl precipitate.^{[1][2]}
 - Wash the organic filtrate sequentially with:
 - 1
50 mL 1M HCl (Removes unreacted piperidine).
 - 1
50 mL Sat. NaHCO₃ (Removes unreacted acrylic acid/chloride).^[2]
 - 1
50 mL Brine.
- Purification: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (rotary evaporator, bath < 30 °C).
- Distillation: Purify the crude oil via vacuum distillation (bp ~95–100 °C at 5 mmHg). Add a crystal of hydroquinone to the pot to prevent polymerization during heating.^[2]
 - Yield: Expect 75–85% of a colorless to pale yellow liquid.^[2]

Protocol B: Reactive Copolymerization (Poly(API-co-AC))

Objective: Reacting API with Acryloyl Chloride to form a scaffold for drug delivery.[1][2]

Rationale: Direct reaction of API and Acryloyl Chloride as small molecules is non-productive.[2]

However, copolymerizing them creates a thermo-responsive backbone (from API) with reactive chloride "anchors" (from Acryloyl Chloride) for covalent drug attachment.[2]

Reagents & Formulation

Component	Role	Molar Feed %	Notes
API Monomer	Thermo-responsive Unit	90–95%	Provides solubility/LCST.[1][2]
Acryloyl Chloride	Reactive Unit	5–10%	Provides conjugation sites.[1][2]
AIBN	Radical Initiator	1.0 wt%	Recrystallize from methanol before use. [1][2]
1,4-Dioxane	Solvent	-	Must be anhydrous.

Experimental Workflow

- Preparation (In Glovebox or Schlenk Line):
 - Acryloyl chloride is moisture-sensitive.[1][2] All glassware must be baked.[1][2]
 - Dissolve API (1.39 g, 10 mmol) and Acryloyl Chloride (0.09 g, 1 mmol) in 10 mL anhydrous 1,4-dioxane.
- Initiation: Add AIBN (15 mg) to the solution.
- Degassing: Purge the solution with dry nitrogen or argon for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).
- Polymerization: Seal the vessel and heat to 65 °C for 12–16 hours.

- Isolation (Precipitation):
 - Caution: Do not precipitate into water or alcohols yet, as this will hydrolyze the chloride groups.[2]
 - Precipitate the polymer into cold anhydrous diethyl ether or hexane.[2]
- Functionalization (The "Reaction"):
 - Redissolve the polymer in anhydrous DMF.[2]
 - Add the drug/peptide (containing a primary amine) and an organic base (TEA).[2]
 - Stir for 24 hours. The amine reacts with the copolymer's acid chloride units to form stable amide linkages.[2]
- Final Purification: Dialyze against water (MWCO 3.5 kDa) to remove small molecules and salts, then lyophilize.

Critical Control Points & Troubleshooting

Issue	Probable Cause	Corrective Action
Protocol A: Low Yield / Polymerization	Reaction temperature too high during distillation.[1][2]	Use vacuum distillation (< 5 mmHg) and add radical inhibitors (MEHQ or Hydroquinone).[2]
Protocol A: Product is colored (Dark)	Oxidation of amine or presence of HCl salts.[2]	Ensure thorough washing with HCl and NaHCO ₃ . [2] Store under Nitrogen.[1][2][5]
Protocol B: Loss of reactivity	Hydrolysis of Acryloyl Chloride monomer.	Use strictly anhydrous solvents (Dioxane/Toluene) dried over molecular sieves.[2]
Protocol B: Gelation	Crosslinking via impurities or high concentration.[1][2]	Keep total monomer concentration < 15 wt%. [1][2] [6] Ensure reagents are bifunctional-free.[1][2]

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 - Citation: "Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s." *Polymer Chemistry*, 2022. [2][9][7]
 - Relevance: Discusses the LCST behavior of API and its deriv

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